2-Amino-6,7-dihydroxytetralin, (S)-
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Overview
Description
2-Amino-6,7-dihydroxytetralin, (S)- is an organic compound belonging to the class of tetralins. Tetralins are polycyclic aromatic compounds containing a benzene ring fused to a cyclohexane ring. This compound is characterized by the presence of amino and hydroxyl groups on the tetralin structure, making it a significant molecule in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydroxytetralin, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form a tetralin structure.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or other suitable oxidants.
Industrial Production Methods
In industrial settings, the production of 2-Amino-6,7-dihydroxytetralin, (S)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.
Purification: Advanced purification techniques such as crystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydroxytetralin, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other suitable oxidants for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: Formed through oxidation of the hydroxyl groups.
Dihydroxy Derivatives: Formed through reduction reactions.
Substituted Tetralins: Formed through substitution reactions.
Scientific Research Applications
2-Amino-6,7-dihydroxytetralin, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydroxytetralin, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.
Oxidative Stress: Potential role in modulating oxidative stress and redox balance in cells.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-2-aminotetralin: A closely related compound with similar structural features.
2,3-Naphthalenediol: Another tetralin derivative with hydroxyl groups on the naphthalene ring.
6-Amino-5,6,7,8-tetrahydronaphthalene: A compound with an amino group on the tetrahydronaphthalene structure.
Uniqueness
2-Amino-6,7-dihydroxytetralin, (S)- is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
71074-52-7 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6S)-6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2/t8-/m0/s1 |
InChI Key |
ASXGAOFCKGHGMF-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2C[C@H]1N)O)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O |
Origin of Product |
United States |
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